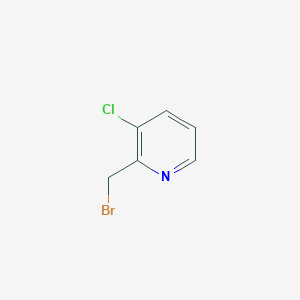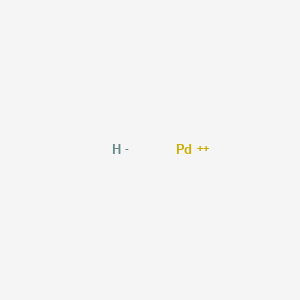
Hydride;palladium(2+)
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Hydride;palladium(2+) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a complex compound that consists of palladium ions and hydride ions. Palladium is a transition metal that is widely used in various industrial applications, including catalysis, electronics, and jewelry making. The addition of hydride ions to palladium results in a compound that has unique chemical and physical properties, making it an attractive material for scientific research.
作用机制
The mechanism of action of hydride;palladium(2+) is complex and varies depending on the application. In catalysis, it acts as a catalyst by providing a surface for the reactants to interact and lowering the activation energy required for the reaction to occur. In hydrogen storage, it stores hydrogen by absorbing it into the palladium lattice and releasing it when needed. In electrochemical devices, it acts as a mediator between the anode and cathode, facilitating the transfer of electrons.
生化和生理效应
There is limited research on the biochemical and physiological effects of hydride;palladium(2+). However, some studies have suggested that it may have potential therapeutic applications in cancer treatment and drug delivery due to its ability to target specific cells.
实验室实验的优点和局限性
The advantages of using hydride;palladium(2+) in lab experiments include its unique properties, versatility, and potential applications in various fields of research. Its limitations include its high cost, toxicity, and potential environmental impact.
未来方向
There are numerous future directions for research on hydride;palladium(2+), including its potential use in renewable energy technologies, its role in cancer treatment and drug delivery, and its use in nanotechnology and materials science. Additionally, further research is needed to understand its biochemical and physiological effects and potential environmental impact.
合成方法
The synthesis of hydride;palladium(2+) can be achieved through various methods, including chemical reduction, electrochemical reduction, and photochemical reduction. Chemical reduction involves the use of a reducing agent such as sodium borohydride, which reduces the palladium ions to palladium metal and produces hydride ions. Electrochemical reduction involves the use of an electric current to reduce the palladium ions and produce hydride ions. Photochemical reduction involves the use of light to reduce the palladium ions and produce hydride ions.
科研应用
Hydride;palladium(2+) has numerous potential applications in scientific research. One of the primary applications is in catalysis, where it is used as a catalyst in various chemical reactions. It has also been studied for its potential use in hydrogen storage, as it can store hydrogen at a higher density than traditional hydrogen storage methods. Additionally, it has been studied for its potential use in electrochemical devices such as batteries and fuel cells.
性质
CAS 编号 |
12648-42-9 |
|---|---|
产品名称 |
Hydride;palladium(2+) |
分子式 |
HPd+ |
分子量 |
107.4 g/mol |
IUPAC 名称 |
hydride;palladium(2+) |
InChI |
InChI=1S/Pd.H/q+2;-1 |
InChI 键 |
PAQKJPNQYRGEED-UHFFFAOYSA-N |
SMILES |
[H-].[Pd+2] |
规范 SMILES |
[H-].[Pd+2] |
同义词 |
palladium hydride |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




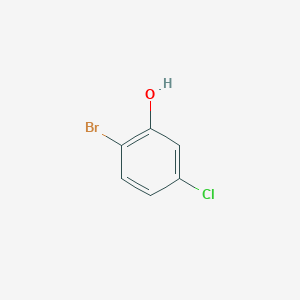
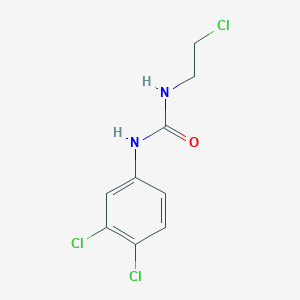
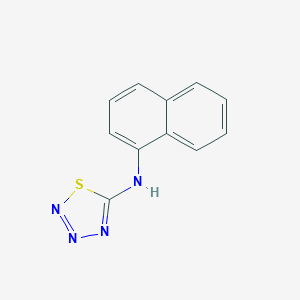
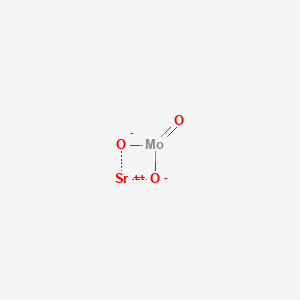
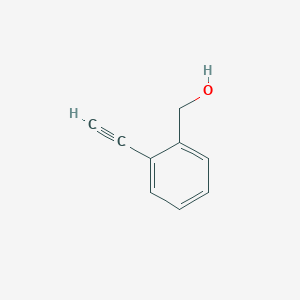
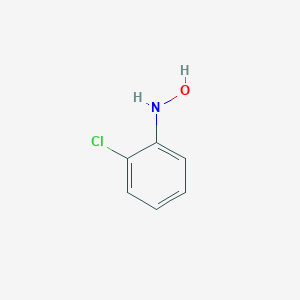
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
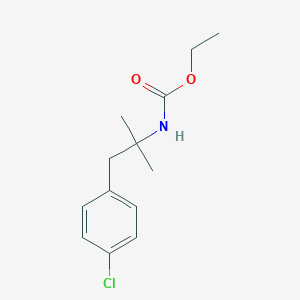
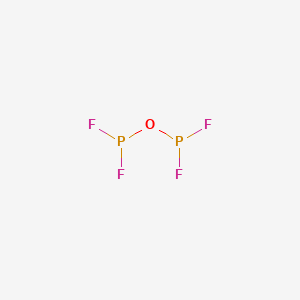
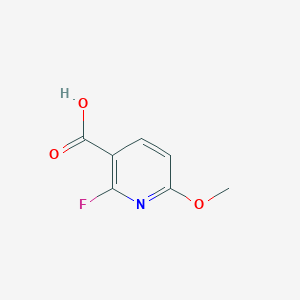
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

